ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 5-amino-8-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: This method involves the synthesis of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a reactor, allowing for large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-8-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Ethyl 5-amino-8-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-amino-8-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyridines: Compounds with a similar core structure but different substituents.
Benzylidene Derivatives: Compounds with a benzylidene group attached to different core structures.
Isopropylphenyl Derivatives: Compounds with isopropylphenyl groups attached to different core structures.
The uniqueness of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(4-propan-2-ylphenyl)-2-[(4-propan-2-ylphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3S/c1-6-36-30(35)26-25(22-13-11-21(12-14-22)18(4)5)23(16-31)29-33(27(26)32)28(34)24(37-29)15-19-7-9-20(10-8-19)17(2)3/h7-15,17-18,25H,6,32H2,1-5H3/b24-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSXXLJNABKWNS-IWIPYMOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C(C)C)C#N)SC(=CC4=CC=C(C=C4)C(C)C)C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C(C)C)C#N)S/C(=C\C4=CC=C(C=C4)C(C)C)/C2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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